molecular formula C12H7NO2 B8809155 1H-Pyrrole-2,5-dione, 1-(3-ethynylphenyl)- CAS No. 105280-01-1

1H-Pyrrole-2,5-dione, 1-(3-ethynylphenyl)-

Cat. No.: B8809155
CAS No.: 105280-01-1
M. Wt: 197.19 g/mol
InChI Key: ZZZLOLMQTUYXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dione, 1-(3-ethynylphenyl)- is a useful research compound. Its molecular formula is C12H7NO2 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-2,5-dione, 1-(3-ethynylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2,5-dione, 1-(3-ethynylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105280-01-1

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

1-(3-ethynylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H7NO2/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(13)15/h1,3-8H

InChI Key

ZZZLOLMQTUYXDM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Maleic anhydride (79.6 g, 0.81 mole) was added to a solution of distilled 3-aminophenylacetylene (95.1 g, 0.81 mole) dissolved in 500 mL of dry N,N'-dimethylacetamide (DMAc) at 5°-10° C. After addition, another 300 mL of DMAc was added and the mixture stirred at room temperature for two hours. Nickel acetate tetrahydrate (0.8 g) and acetic anhydride (300 mL) were added to the reaction mixture and stirring was continued for 12 hours at room temperature to affect cyclodehydration. The crude product was isolated by precipitation in water and recrystallized from methanol to provide N-(3-ethynylphenyl)maleimide (128 g, 80% yield) as a yellow crystalline solid, mp 129°-131° C. Elemental analysis calculated for C12H7NO2 : C, 73.09%; H, 3.58%; N, 7.10%. Found: C, 72.94%; H, 3.61%; N, 7.04%.
Quantity
79.6 g
Type
reactant
Reaction Step One
Quantity
95.1 g
Type
reactant
Reaction Step One
[Compound]
Name
DMAc
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-dimethylacetamide
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Nickel acetate tetrahydrate
Quantity
0.8 g
Type
catalyst
Reaction Step Five

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